4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a triazole ring, a nitrophenyl group, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Condensation Reaction: The compound is synthesized through a condensation reaction between 4-chloro-3-nitrobenzaldehyde and 3-methoxyphenylhydrazine in the presence of a suitable catalyst.
Cyclization: The resulting hydrazone undergoes cyclization to form the triazole ring.
Thiol Addition: Finally, a thiol group is introduced to complete the synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Activity: Exhibits potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: Can act as an inhibitor for certain enzymes, useful in biochemical research.
Medicine
Drug Development: Potential use in the development of drugs targeting specific biological pathways.
Industry
Material Science: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, nitro, methoxy, and thiol groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C16H12ClN5O3S |
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Molecular Weight |
389.8 g/mol |
IUPAC Name |
4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12ClN5O3S/c1-25-12-4-2-3-11(8-12)15-19-20-16(26)21(15)18-9-10-5-6-13(17)14(7-10)22(23)24/h2-9H,1H3,(H,20,26)/b18-9+ |
InChI Key |
ZWFMUYVTNHUWRZ-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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